3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride
Description
Note: The provided evidence primarily focuses on 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (CAS: 135206-76-7), a structurally related compound.
3-(Chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 1 and a chloromethyl group at position 3. It serves as a critical intermediate in pharmaceutical synthesis, particularly for antiviral agents like ensitrelvir (S-217622), a COVID-19 therapeutic candidate . Its synthesis involves a two-stage, one-pot reaction using 2-chloroacetamide and N,N-dimethylformamide dimethyl acetal in dichloromethane (DCM), yielding the hydrochloride salt with high efficiency . The chloromethyl group enhances reactivity, enabling further functionalization via nucleophilic substitution, while the methyl group stabilizes the triazole ring’s electronic environment .
Properties
IUPAC Name |
3-(chloromethyl)-1,5-dimethyl-1,2,4-triazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-4-7-5(3-6)8-9(4)2;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORTUUZANXBFAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride typically involves the chloromethylation of 1,5-dimethyl-1,2,4-triazole. This can be achieved through the reaction of 1,5-dimethyl-1,2,4-triazole with formaldehyde and hydrochloric acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) acts as a leaving group, enabling substitution by nucleophiles such as amines, thiols, and alcohols. These reactions often proceed via an SN2 mechanism, forming carbocation intermediates under acidic conditions.
| Reagent | Conditions | Product | Key Example |
|---|---|---|---|
| Sodium azide | DMF, 40°C, 5 hours | Triazolyl azide derivatives | Synthesis of triazole-based azides |
| Primary amines | Polar solvents (e.g., DMSO), heat | Substituted triazoles | Functionalized triazoles for bioactivity |
| Thiols/Alcohols | Acidic conditions, elevated temp | Thioether/Alkoxy triazoles | Antimicrobial agent precursors |
Mechanism : The chloromethyl group undergoes nucleophilic attack, displacing Cl⁻ to form substituted derivatives.
Oxidation/Reduction
The triazole ring undergoes redox transformations, altering its electronic properties.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Acidic/Basic conditions | Oxidized triazole derivatives |
| Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions | Reduced triazole derivatives |
Key Insight : Oxidation can activate the triazole ring for further functionalization, while reduction may stabilize intermediates in synthesis.
Cyclization Reactions
The compound participates in cycloaddition and cyclization to form complex heterocycles, such as fused triazoles or oxaphosphetane intermediates.
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | β-Ketophosphonates, Cs₂CO₃ | Elevated temperatures | Multisubstituted triazoles |
| Enolate-mediated cyclization | β-Ketophosphonates, alkoxides | THF/DMSO, heat | Heterocyclic compounds |
Mechanism : Cesium enolate intermediates facilitate syn-elimination to form triazoles with regioselectivity .
Stability and Handling
The compound exhibits stability in neutral, acidic, and weak alkaline solutions but decomposes in strong alkaline conditions . This property is critical for process optimization in industrial settings.
Research Findings
Scientific Research Applications
Pharmaceutical Applications
Antifungal Development
This compound is pivotal in the synthesis of antifungal agents. Its structure allows for the modification and development of new drugs targeting resistant fungal strains. For instance, research has demonstrated that triazole derivatives exhibit potent antifungal activity against various pathogens such as Candida and Aspergillus species. A study highlighted the efficacy of synthesized triazoles in inhibiting fungal growth with IC50 values ranging from 1.02 to 74.28 μM across different cell lines .
Anticancer Research
The compound's derivatives have shown promising anticancer properties. For example, novel 1,2,3-triazole hybrids demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HT-29, indicating potential therapeutic applications in oncology . The ability to modify the triazole structure enhances its pharmacological profile.
| Study | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|
| Luan et al. | Various | 1.02 - 74.28 | Inhibition of cell growth |
| Gholampour et al. | MCF-7 | 10 - 20 | Cell cycle arrest in G0/G1 phase |
Agricultural Applications
Fungicide Synthesis
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride serves as an intermediate in the production of fungicides that protect crops from diseases. Its application in agricultural chemicals has been extensively studied, revealing its effectiveness in improving crop yields by combating fungal infections . The compound's role in agrochemicals is vital for sustainable farming practices.
Material Science
Polymer Development
In material science, this compound is being explored for its potential in synthesizing specialty polymers. Research indicates that incorporating triazole groups can enhance the durability and environmental resistance of materials . This application is particularly relevant for developing coatings and materials used in harsh conditions.
Environmental Applications
Bioremediation Studies
The compound is also investigated for its role in bioremediation processes. Studies have shown that triazoles can assist in breaking down pollutants in contaminated environments, contributing to cleaner ecosystems . This application highlights the compound's versatility beyond traditional uses.
Case Studies and Research Findings
A comprehensive review of the literature reveals various studies focused on the synthesis and biological activities of triazole derivatives:
- Antimicrobial Properties : Research has documented the antimicrobial effects of triazole derivatives against bacteria such as Escherichia coli and Staphylococcus aureus, showcasing their potential as antibacterial agents .
- Synthesis Techniques : Innovative synthetic methods have been developed to create triazole derivatives with enhanced biological activities, indicating ongoing research into optimizing these compounds for better efficacy .
Mechanism of Action
The mechanism of action of 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride involves its ability to act as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This can lead to the inhibition of enzyme activity or disruption of cellular processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride with structurally or functionally related triazole derivatives, leveraging data from the evidence provided.
Structural and Physicochemical Properties
Substituent Effects on Properties
Biological Activity
3-(Chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride (CAS Number: 135206-76-7) is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article presents a comprehensive overview of the biological activity associated with this compound, highlighting relevant research findings and case studies.
- Molecular Formula : C₄H₇ClN₃
- Molar Mass : 168.02 g/mol
- Melting Point : 69-70 °C
- Solubility : Soluble in various solvents, with solubility reported at approximately 6.54 mg/ml .
Antifungal Activity
Triazole compounds are primarily recognized for their antifungal properties. A review of the literature indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal activity against various strains, including Candida albicans and Aspergillus species. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.
- Case Study : In a comparative study, triazole derivatives showed enhanced antifungal efficacy compared to traditional azoles like fluconazole. For instance, certain derivatives demonstrated MIC values significantly lower than those of fluconazole against resistant strains .
Antibacterial Activity
Research has also shown that this compound possesses antibacterial properties. It has been tested against a range of Gram-positive and Gram-negative bacteria.
- Findings : In vitro studies revealed that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to or lower than those of established antibiotics .
Anticancer Potential
The anticancer activity of triazole derivatives is an emerging area of research. Several studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Research Insight : A study focusing on triazole derivatives found that they could inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanisms involved may include the modulation of cell cycle progression and induction of oxidative stress .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of triazole compounds. Modifications at specific positions on the triazole ring can significantly influence their pharmacological profiles.
| Position | Modification | Effect |
|---|---|---|
| 3 | Chloromethyl | Enhanced antifungal and antibacterial activity |
| 5 | Dimethyl | Improved selectivity and potency against pathogens |
Safety and Toxicity
While exploring the biological activities of this compound, it is essential to consider its safety profile. The compound is classified as an irritant; hence appropriate safety measures should be adopted during handling .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(chloromethyl)-1,5-dimethyl-1H-1,2,4-triazole hydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via hydroxymethylation of 1H-1,2,4-triazole derivatives using paraformaldehyde, followed by chlorination with thionyl chloride (SOCl₂). Key parameters for optimization include catalyst selection (e.g., acidic or basic conditions), solvent polarity, temperature control (e.g., 0–5°C during chlorination), and reaction time. Monitoring via TLC or -NMR can help track intermediate formation (e.g., hydroxymethyl-triazole). Yield improvements may involve recrystallization or column chromatography for purification .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- IR spectroscopy : Confirm functional groups (e.g., C-Cl stretch at ~700 cm, triazole C=N at ~1590 cm) .
- -NMR : Identify methyl groups (δ ~2.5–3.0 ppm) and chloromethyl protons (δ ~4.5–5.0 ppm). Compare with literature data for consistency .
- Mass spectrometry (EI-MS) : Verify molecular ion peaks (e.g., M or M+1) and fragmentation patterns.
- Elemental analysis : Validate empirical formulas (e.g., C, H, N, Cl percentages) .
Advanced Research Questions
Q. What computational strategies are recommended to predict the biological activity or molecular interactions of triazole derivatives like this compound?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to simulate interactions with target enzymes (e.g., carbonic anhydrase-II) or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition). Density functional theory (DFT) can model electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel triazole-based analogs?
- Methodological Answer : Cross-validate results using orthogonal techniques:
- 2D-NMR (e.g., COSY, HSQC) : Resolve overlapping proton signals and assign carbon environments.
- X-ray crystallography : Confirm stereochemistry and crystal packing effects.
- Reproducibility tests : Repeat syntheses under controlled conditions to rule out experimental variability. Reference analogous compounds (e.g., 1,2,3-triazole derivatives) for comparative analysis .
Q. What experimental designs are effective for studying the reactivity of the chloromethyl group in further derivatization?
- Methodological Answer : Design nucleophilic substitution reactions (S2) with amines, thiols, or alkoxides. Monitor reaction progress via HPLC or LC-MS. Optimize solvent systems (e.g., DMF for polar aprotic conditions) and temperature. For kinetic studies, use -NMR to track disappearance of the chloromethyl signal (δ ~4.5–5.0 ppm) .
Data Analysis and Contradictions
Q. How should researchers address discrepancies in reported yields for triazole hydrochlorides synthesized via similar routes?
- Methodological Answer : Analyze variables such as:
- Moisture sensitivity : Hydrochloride salts are hygroscopic; yields may drop if stored improperly.
- Catalyst deactivation : Trace moisture or oxygen can inhibit catalysts (e.g., in hydroxymethylation).
- Byproduct formation : Use GC-MS to identify side products (e.g., dimerization or hydrolysis). Compare protocols with literature (e.g., reaction stoichiometry in vs. ) .
Q. What methodologies are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
